Pep-1 uncapped

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pep-1 uncapped is a known carrier peptide that delivers full-length native proteins in vitro and in vivo . It consists of three domains:

- A spacer domain (SQP), separating the two domains mentioned above, containing a proline residue, which improves the flexibility and the integrity of both the hydrophobic and the hydrophilic domains .

Molecular Structure Analysis

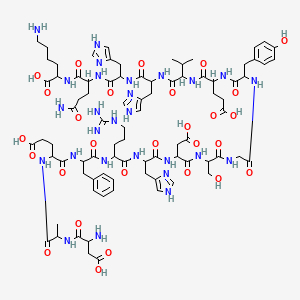

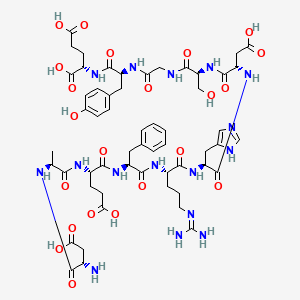

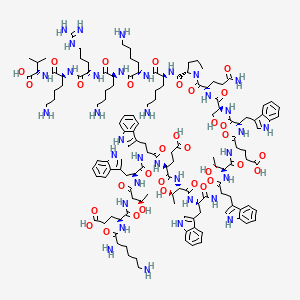

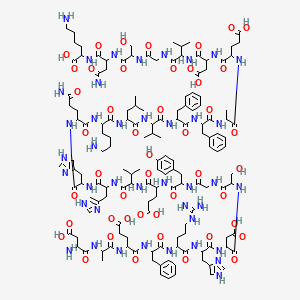

Pep-1 uncapped has a molecular formula of C136H195N35O33 and a molecular weight of 2848.3 . The secondary structure of Pep-1 in a buffer environment mostly forms 3–10 helix structures .Chemical Reactions Analysis

Pep-1 uncapped is known to enhance the transmembrane ability of human epidermal growth factor (hEGF) when fused to the N-terminus of hEGF .Physical And Chemical Properties Analysis

Pep-1 uncapped is a lyophilized solid that should be stored at -20°C .科学的研究の応用

Environmental Influence on Pep-1 Action

Pep-1 is a cell-penetrating peptide derived from the nuclear localization sequence of Simian Virus 40 large antigen T and from reverse transcriptase of Human Immunodeficiency Virus. It has been used to transport proteins into cells. The environmental factors such as bilayer phase, anionic lipids, and ionic strength significantly influence the partition and translocation of Pep-1. Notably, Pep-1 shows high affinity to neutral vesicles, and its action is strongly inhibited in a reduction environment, which could be key to its biological action (Henriques & Castanho, 2005).

Mechanism of Internalization

Pep-1's mechanism of internalization has been explored through conformational analysis. Unlike other cell-penetrating peptides, Pep-1 transitions from a nonstructured to a helical conformation upon concentration increase. Its structure is influenced by interactions with phospholipids, suggesting that its membrane crossing involves the formation of a transient transmembrane pore-like structure. Conformational change is induced upon association with the cell membrane, not during complexation with its cargo (Deshayes et al., 2004).

Membrane Transport of Macromolecular Cargo

Pep-1 mediates the transport of large, hydrophilic therapeutic molecules into cells. A study using model membranes like lipid vesicles and planar bilayers investigated the direct translocation of Pep-1. The translocation of β-galactosidase, mediated by Pep-1, is driven solely by the negative transmembrane potential resulting from asymmetric bilayers. This method could be applicable for high-throughput screening of cell-penetrating peptides' efficacy (Li et al., 2017).

Single-Molecule Imaging of Pep-1

The behavior of Pep-1 has been visualized at the single-molecule level using fluorescent imaging techniques. This study revealed how Pep-1 causes fusion and association of vesicles and perturbs the vesicle's membrane. The electrostatic forces play a significant role in the association of Pep-1 with membranes at low ionic strength but diminish at physiological ionic strength (Sharonov & Hochstrasser, 2007).

Translocation of Beta-Galactosidase

The study of Pep-1-mediated cellular uptake of beta-galactosidase (beta-Gal) in large unilamellar vesicles (LUV) and HeLa cells revealed that beta-Gal translocation into LUV and HeLa cells was primarily dependent on negative transmembrane potential. This suggests an electrostatic interaction-based physical mechanism between positively charged Pep-1 and negatively charged membranes (Henriques, Costa, & Castanho, 2005).

Biophysical and Biological Studies

Investigations into the interaction between Pep-1, its cargo, and the biological membrane have been conducted to identify structural elements crucial for translocation. The study found that the tryptophan-rich domain of Pep-1 interacts with the protein cargo and the micelles, with the C-terminal cysteamine group forming an additional membrane anchor, leading to more efficient translocation properties in cells (Weller et al., 2005).

作用機序

将来の方向性

特性

IUPAC Name |

(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C136H195N35O33/c1-71(2)111(135(203)204)167-121(189)94(42-20-25-57-141)155-119(187)95(43-26-58-146-136(144)145)156-117(185)92(40-18-23-55-139)153-116(184)91(39-17-22-54-138)154-118(186)93(41-19-24-56-140)158-130(198)106-44-27-59-171(106)134(202)99(45-49-107(143)176)160-129(197)105(70-172)166-127(195)101(61-76-66-148-87-35-12-7-29-81(76)87)161-120(188)96(46-50-108(177)178)159-131(199)112(72(3)173)170-128(196)104(64-79-69-151-90-38-15-10-32-84(79)90)163-126(194)103(63-78-68-150-89-37-14-9-31-83(78)89)165-133(201)114(74(5)175)169-123(191)98(48-52-110(181)182)157-124(192)100(60-75-65-147-86-34-11-6-28-80(75)86)162-125(193)102(62-77-67-149-88-36-13-8-30-82(77)88)164-132(200)113(73(4)174)168-122(190)97(47-51-109(179)180)152-115(183)85(142)33-16-21-53-137/h6-15,28-32,34-38,65-69,71-74,85,91-106,111-114,147-151,172-175H,16-27,33,39-64,70,137-142H2,1-5H3,(H2,143,176)(H,152,183)(H,153,184)(H,154,186)(H,155,187)(H,156,185)(H,157,192)(H,158,198)(H,159,199)(H,160,197)(H,161,188)(H,162,193)(H,163,194)(H,164,200)(H,165,201)(H,166,195)(H,167,189)(H,168,190)(H,169,191)(H,170,196)(H,177,178)(H,179,180)(H,181,182)(H,203,204)(H4,144,145,146)/t72-,73-,74-,85+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,111+,112+,113+,114+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGGLBHJJYVLEN-WEYOJKFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C136H195N35O33 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2848.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pep-1 uncapped | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B612483.png)